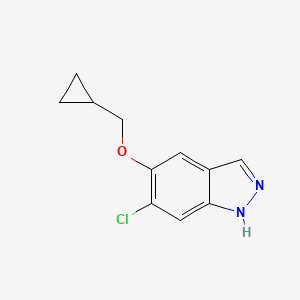

6-Chloro-5-(cyclopropylmethoxy)-1h-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

There is a paper that discusses the enzymatic synthesis of a similar compound, “tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate”, which is used for the synthesis of cholesterol-lowering drugs . The synthesis involves the use of a mutant alcohol dehydrogenase from Lactobacillus kefir .科学的研究の応用

Antagonists for Receptors and Channels

A study demonstrated that indazole derivatives could act as potent antagonists for the transient receptor potential A1 (TRPA1) ion channel. These compounds were optimized for in vitro activity, showing significant potential in treating inflammatory pain (Rooney et al., 2014).

Corticotropin-Releasing Factor 1 Receptor Antagonists

Indazole compounds have been identified as novel scaffolds for corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds demonstrated potent binding and antagonistic activity, suggesting their potential in stress-related disorders (Mochizuki et al., 2016).

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists

Indazole arylsulfonamides were synthesized and examined as human CCR4 antagonists, highlighting the importance of specific substituents for potent activity. These findings could aid in the development of new therapies for conditions mediated by CCR4 (Procopiou et al., 2013).

Anticancer Activity

A study on indazole derivatives revealed their efficacy as anticancer agents. The derivatives exhibited inhibition of tumor cell proliferation, suggesting their use as potential treatments for various cancers (Lu et al., 2020).

Antimicrobial and Anti-Inflammatory Agents

Indazole derivatives were found to possess antimicrobial and anti-inflammatory activities. These compounds were more potent than standard drugs against certain pathogens and showed potential as dual agents for treating infectious diseases associated with inflammation (Pérez‐Villanueva et al., 2017).

Monoamine Oxidase B (MAO-B) Inhibitors

Research has identified indazole- and indole-carboxamides as highly potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their potential in treating neurodegenerative diseases (Tzvetkov et al., 2014).

Synthesis and Pharmacological Activities

The synthesis of novel indazole derivatives has led to the discovery of compounds with significant antimicrobial, anti-inflammatory, and anticancer activities, demonstrating the versatility of indazole as a core structure for developing new therapeutics (Al-Omar et al., 2010).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-chloro-5-(cyclopropylmethoxy)-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-9-4-10-8(5-13-14-10)3-11(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQIIMBGTWHLTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C3C(=C2)C=NN3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3-methylisoxazole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2523885.png)

![1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2523890.png)

![N-(3,5-dimethylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2523892.png)

![3-chloro-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2523899.png)

![2-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2523900.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2523901.png)

![2-(4-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2523905.png)

![Methyl 3-(3,4-dimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2523907.png)